molecular formula C4H3BN2O2S B11920764 (2-Cyanothiazol-5-yl)boronic acid

(2-Cyanothiazol-5-yl)boronic acid

Cat. No.: B11920764
M. Wt: 153.96 g/mol
InChI Key: PAVOVVZTACKJIQ-UHFFFAOYSA-N
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Description

(2-Cyanothiazol-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiazole ring with a cyano substituent. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyanothiazol-5-yl)boronic acid typically involves the reaction of a thiazole derivative with a boronic acid precursor. One common method is the palladium-catalyzed borylation of a halogenated thiazole using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.

Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs large-scale Suzuki-Miyaura coupling reactions. These processes are optimized for high yield and purity, utilizing efficient catalysts and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions: (2-Cyanothiazol-5-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in oxidation reactions to form boronic esters and reduction reactions to yield boranes.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products: The major products of these reactions include biaryl compounds, boronic esters, and boranes, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Chemistry: (2-Cyanothiazol-5-yl)boronic acid is extensively used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates.

Biology and Medicine: In biological research, boronic acids are employed as enzyme inhibitors and in the design of sensors for detecting biomolecules.

Industry: In industrial applications, this compound is used in the production of advanced materials and polymers, where its unique reactivity can be harnessed to create novel products .

Mechanism of Action

The mechanism by which (2-Cyanothiazol-5-yl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and biological applications, where the boronic acid group interacts with specific molecular targets, such as enzymes or receptors, to modulate their activity.

Comparison with Similar Compounds

    Phenylboronic Acid: Commonly used in Suzuki-Miyaura couplings but lacks the thiazole ring and cyano group.

    4-Formylphenylboronic Acid: Used in similar applications but has a formyl group instead of a cyano group.

    3-Cyanophenylboronic Acid: Similar in structure but with a phenyl ring instead of a thiazole ring.

Uniqueness: (2-Cyanothiazol-5-yl)boronic acid is unique due to the presence of both the thiazole ring and the cyano group, which confer distinct electronic properties and reactivity. This makes it particularly valuable in specific synthetic applications where these features are advantageous .

Properties

Molecular Formula

C4H3BN2O2S

Molecular Weight

153.96 g/mol

IUPAC Name

(2-cyano-1,3-thiazol-5-yl)boronic acid

InChI

InChI=1S/C4H3BN2O2S/c6-1-4-7-2-3(10-4)5(8)9/h2,8-9H

InChI Key

PAVOVVZTACKJIQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(S1)C#N)(O)O

Origin of Product

United States

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